N'-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea is a chemical compound with the molecular formula C11H16N2O2 It is known for its unique structure, which includes a hydroxypropan-2-yl group attached to a phenyl ring, and a dimethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea typically involves the reaction of 4-(1-Hydroxypropan-2-yl)aniline with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of N’-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea can be scaled up by using larger reactors and optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group and the dimethylurea moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-Hydroxypropan-2-yl)phenyl]ethanone: Shares a similar hydroxypropan-2-yl group but differs in the presence of an ethanone moiety.
N-[4-(1-Hydroxypropan-2-yl)phenyl]-N’-methylurea: Similar structure but with a methylurea group instead of a dimethylurea group.
Uniqueness
N’-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
189500-72-9 |
---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-[4-(1-hydroxypropan-2-yl)phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C12H18N2O2/c1-9(8-15)10-4-6-11(7-5-10)13-12(16)14(2)3/h4-7,9,15H,8H2,1-3H3,(H,13,16) |
InChI Key |
MPUWAWYJXIJYDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1=CC=C(C=C1)NC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.